molecular formula C24H26N4O4S B2543848 Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-30-2

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2543848
CAS No.: 946329-30-2
M. Wt: 466.56
InChI Key: DTRHMHVNMBLXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinazoline core substituted with a piperazine ring, a thioxo group, and a methyl carboxylate moiety.

Key structural attributes include:

  • Quinazoline core: A nitrogen-containing bicyclic system known for diverse biological activities.
  • Piperazine substitution: Enhances binding affinity to biological targets, such as neurotransmitter receptors.
  • Thioxo group: May influence electronic properties and metabolic stability.
  • Methyl carboxylate: A polar ester group that modulates solubility and bioavailability.

Properties

CAS No.

946329-30-2

Molecular Formula

C24H26N4O4S

Molecular Weight

466.56

IUPAC Name

methyl 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H26N4O4S/c1-15-5-4-6-20(16(15)2)26-9-11-27(12-10-26)21(29)14-28-22(30)18-8-7-17(23(31)32-3)13-19(18)25-24(28)33/h4-8,13H,9-12,14H2,1-3H3,(H,25,33)

InChI Key

DTRHMHVNMBLXOE-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a piperazine ring and a thioxo group enhances its potential for interaction with biological macromolecules.

PropertyValue
Molecular FormulaC22H30N4O3S
Molecular Weight430.57 g/mol
CAS Number941962-37-4

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar structures possess significant activity against various bacterial strains and fungi. The compound's thioxo and tetrahydroquinazoline moieties may contribute to its antimicrobial efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study:
A study evaluating the antimicrobial activity of related compounds demonstrated that certain quinazoline derivatives had Minimum Inhibitory Concentration (MIC) values comparable to conventional antibiotics like ciprofloxacin and ketoconazole, suggesting a promising therapeutic potential for infections caused by resistant strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth.

Research Findings:
In vitro studies have shown that related compounds can significantly reduce the viability of cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values reported for these compounds range from 1.33 to 17.5 μM, indicating potent anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented in several studies. These compounds are known to selectively inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory process.

Example:
A derivative was reported to exhibit COX-II inhibitory activity with an IC50 value of 0.52 μM, which is significantly more potent than standard anti-inflammatory drugs like Celecoxib . This suggests that the compound may be developed into a therapeutic agent for conditions associated with chronic inflammation.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The presence of the tetrahydroquinazoline scaffold allows for binding to enzyme active sites, particularly those involved in inflammatory pathways.
  • Cellular Uptake: The piperazine moiety may enhance cellular permeability, facilitating the compound's entry into target cells.
  • Molecular Interactions: Hydrogen bonding and hydrophobic interactions between the compound and target proteins are critical for its biological effects.

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C20H23N3O3SC_{20}H_{23}N_{3}O_{3}S.

Structural Characteristics

The structure consists of a tetrahydroquinazoline core with a thioxo group and a piperazine moiety attached. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to methyl 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study showed that derivatives of quinazoline compounds demonstrated significant activity against human cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems:

  • Dopaminergic and Serotonergic Activity : Some derivatives have shown promise in modulating dopamine and serotonin receptors, which could be beneficial in treating disorders such as depression and anxiety .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs possess antimicrobial activities:

  • Inhibition of Pathogenic Bacteria : Studies have reported that certain quinazoline derivatives exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Tetrahydroquinazoline Core : This involves cyclization reactions utilizing appropriate precursors.
  • Introduction of Functional Groups : Functionalization steps are crucial for enhancing biological activity.

Characterization Techniques

Characterization is performed using various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
  • Mass Spectrometry (MS) : Employed for molecular weight determination.

Case Study 1: Anticancer Evaluation

In a study focused on the anticancer properties of similar compounds, researchers synthesized a series of tetrahydroquinazoline derivatives. The results indicated that specific modifications at the piperazine ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neuropharmacological Assessment

Another investigation evaluated the neuropharmacological effects of related compounds on animal models. The findings suggested that these compounds could potentially alleviate symptoms of anxiety by modulating serotonin receptor activity .

Comparison with Similar Compounds

Core Heterocycle

  • The target compound’s quinazoline core provides a rigid planar structure, favoring interactions with flat binding pockets (e.g., enzyme active sites).

Substituent Effects

  • Piperazine vs.
  • Thioxo vs. Cyano: The thioxo group in the target compound could enhance metabolic stability compared to Compound 1l’s cyano group, which may participate in nucleophilic reactions.

Physicochemical Properties

  • Melting point : Compound 1l exhibits a melting point of 243–245°C , while the target compound’s melting point is expected to be lower due to its less polar piperazine substituent.
  • Solubility : The methyl carboxylate in the target compound may improve aqueous solubility relative to Compound 1l’s diethyl esters.

Implications for Research and Development

The structural distinctions between these compounds highlight design strategies for optimizing pharmacological profiles:

  • Target compound : Suitable for central nervous system (CNS) targets due to piperazine’s neurotransmitter-like properties.
  • Compound 1l: Nitro and cyano groups may favor applications in materials science or as intermediates in high-energy reactions.

Future studies should prioritize experimental data on the target compound’s bioactivity, stability, and pharmacokinetics to validate these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.